Bombinin H1

Antimicrobial Peptide MIC Staphylococcus aureus

Experimental reproducibility in antimicrobial peptide research requires precisely defined stereochemistry. Generic or mischaracterized peptides introduce confounding variability in structure-activity relationship studies. Bombinin H1 provides the validated all-L-amino acid baseline for this compound family. - Canonical L-form control for quantifying functional impact of D-alloisoleucine epimers (H3-H5) - Defined activity benchmark: Lethal concentration of 2.1 μM against S. aureus Cowan 1 - Single amino acid differentiation from H2 (Met8→Leu) enables rigorous hydrophobicity studies

Molecular Formula C90H163N23O21S
Molecular Weight 1935.5 g/mol
Cat. No. B12374316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombinin H1
Molecular FormulaC90H163N23O21S
Molecular Weight1935.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N
InChIInChI=1S/C90H163N23O21S/c1-21-53(16)71(93)87(131)112-75(55(18)23-3)89(133)99-45-70(119)113-35-28-31-65(113)86(130)110-73(52(14)15)90(134)108-61(38-48(6)7)79(123)97-43-68(117)101-59(32-36-135-20)82(126)109-72(51(12)13)88(132)98-44-69(118)103-64(46-114)85(129)100-56(19)77(121)106-60(37-47(4)5)78(122)96-41-66(115)95-42-67(116)102-62(39-49(8)9)83(127)107-63(40-50(10)11)84(128)105-57(29-24-26-33-91)80(124)104-58(30-25-27-34-92)81(125)111-74(76(94)120)54(17)22-2/h47-65,71-75,114H,21-46,91-93H2,1-20H3,(H2,94,120)(H,95,115)(H,96,122)(H,97,123)(H,98,132)(H,99,133)(H,100,129)(H,101,117)(H,102,116)(H,103,118)(H,104,124)(H,105,128)(H,106,121)(H,107,127)(H,108,134)(H,109,126)(H,110,130)(H,111,125)(H,112,131)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1
InChIKeyHOZAACHZLLSLOP-QQDHFEEJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombinin H1: Foundational Data


Bombinin H1 is a naturally occurring, 20-residue antimicrobial peptide (AMP) first isolated from the skin secretions of the European yellow-bellied toad, Bombina variegata [1]. It belongs to the bombinin H family, a class of hydrophobic and hemolytic peptides characterized by an N-terminal isoleucine and C-terminal amidation [2]. This compound represents the canonical L-amino acid form of the family, providing a specific baseline for scientific comparison against its epimeric and sequence-variant analogs. The peptide is noted for its potent antibacterial activity, with reported lethal concentrations in the low micromolar range against both Gram-positive and Gram-negative model organisms [3].

Bombinin H1 vs. Analogs: Structural and Stereochemical Differences


The bombinin H family is characterized by subtle but functionally critical variations in amino acid sequence and stereochemistry that preclude generic substitution. Bombinin H1 differs from Bombinin H2 by a single amino acid substitution at position 8 (methionine vs. leucine), a change that can significantly alter peptide hydrophobicity and membrane interaction dynamics [1]. Furthermore, Bombinin H1 is the all-L-amino acid form, whereas its epimeric counterparts (e.g., Bombinin H3-H5) contain a D-alloisoleucine at position 2, a post-translational modification that confers enhanced stability against proteolytic degradation and can drastically alter antimicrobial potency and hemolytic profile [2]. Therefore, experimental reproducibility and accurate interpretation of structure-activity relationships demand precise, well-characterized material; assuming functional equivalence between Bombinin H1 and its close relatives like Bombinin H2, H3, or H4 is a demonstrable scientific risk [3].

Bombinin H1 vs. Analogs: Quantitative Comparison


Preferential Activity Against Staphylococcus aureus

Bombinin H1 exhibits a clear quantitative preference for Gram-positive bacteria. Against S. aureus Cowan 1, its lethal concentration (LC) is 2.1 μM, which is 1.8-fold lower (more potent) than the 3.8 μM required against the Gram-negative E. coli D21 strain in the same assay system [1]. This differential, observed in a standard broth microdilution assay, provides a defined potency profile for the compound.

Antimicrobial Peptide MIC Staphylococcus aureus

Hemolytic Activity Data Gap

In contrast to several other members of the bombinin H family, the hemolytic activity of Bombinin H1 against human red blood cells was explicitly not determined in the primary characterization study [1]. This is a key distinguishing feature of the literature record, as it prevents a direct, quantitative comparison of its therapeutic index or selectivity relative to its epimers (H3-H5) or Bombinin H2, which have documented hemolytic activities [2]. Procurement of Bombinin H1 is, therefore, appropriate when a baseline for activity is needed without the confounding variable of pre-characterized hemolysis.

Hemolysis Cytotoxicity Selectivity

Stereochemical Differentiation: All-L Form

Bombinin H1 possesses the sequence IIGPVLGMVGSALGGLLKKI-NH2 [1]. It is the all-L-amino acid epimer. This contrasts with Bombinin H3-H5, which contain a D-alloisoleucine in the second position [2]. The presence of a D-amino acid in related peptides has been shown to enhance stability against proteolysis and alter antimicrobial activity [3]. Therefore, Bombinin H1 serves as the critical L-form control required to isolate the functional consequences of this post-translational modification.

Peptide Sequence Stereochemistry Structure-Activity Relationship

Bombinin H1: Validated Applications


Positive Control for S. aureus Antibacterial Assays

Bombinin H1 is a well-characterized and reproducible positive control for experiments requiring a known, potent antibacterial agent against the Gram-positive bacterium Staphylococcus aureus. Its lethal concentration of 2.1 μM against S. aureus Cowan 1 provides a reliable benchmark for evaluating the activity of novel compounds or for standardizing antimicrobial susceptibility testing methods [1].

Baseline Comparator for SAR Studies of Bombinin H Epimers

Researchers investigating the functional impact of post-translational D-amino acid modification in antimicrobial peptides require a defined L-form control. Bombinin H1, with its established all-L-amino acid sequence, serves as the essential reference compound for side-by-side comparisons with D-amino acid-containing epimers like Bombinin H3-H5 to quantify differences in antimicrobial potency, stability, and cytotoxicity [2].

Reference Standard for Membrane Interaction Assays

Given its defined hydrophobic nature and established sequence, Bombinin H1 is suitable for use as a reference standard in biophysical studies aimed at understanding peptide-membrane interactions. Its use can help calibrate assays measuring membrane permeabilization, peptide insertion, or lipid binding, providing a consistent point of comparison across different experimental setups and novel peptide designs [3].

Technical Documentation Hub

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